molecular formula C10H6NNaO2S B3365570 Sodium 4-phenyl-1,3-thiazole-2-carboxylate CAS No. 1246551-70-1

Sodium 4-phenyl-1,3-thiazole-2-carboxylate

Cat. No. B3365570
CAS RN: 1246551-70-1
M. Wt: 227.22
InChI Key: FXZHDQMNTCHCHE-UHFFFAOYSA-M
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Description

Sodium 4-phenyl-1,3-thiazole-2-carboxylate is a chemical compound with the molecular formula C10H6NNaO2S . It has a molecular weight of 227.22 . The compound is a white solid .


Synthesis Analysis

The synthesis of thiazole derivatives often involves a two-step process. The first step is the classical condensation of the carbonyl group with thiosemicarbazide in refluxing ethanol, in the presence of glacial acetic acid as a catalyst . The second step involves heterocyclization with the corresponding α-halocarbonyl compounds .


Molecular Structure Analysis

Thiazoles are important heterocyclic compounds that contain sulfur and nitrogen at position-1 and -3, respectively . They are characterized by significant pi-electron delocalization and have some degree of aromaticity . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives are diverse. For instance, a thionation process using Lawesson’s reagent (LR) in refluxing toluene, followed by the Hantzsch condensation of the intermediate thioamide with the appropriate α-halocarbonyl compounds, can afford the targeted 4-phenyl-1,3-thiazole derivatives .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 227.22 . Thiazoles are known to resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Chemical and Biological Properties

Sodium 4-phenyl-1,3-thiazole-2-carboxylate belongs to the category of 1,3-azole derivatives, which are known for their chemical and biological properties. The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, have been widely studied. These derivatives exhibit a range of biological activities such as insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative effects. The comprehensive review by Abdurakhmanova et al. (2018) systematizes literary data on the synthesis methods of these derivatives and their chemical and biological properties, highlighting the significant role of the 1,3-azole ring in the structure of various natural molecules and synthetic drugs (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Antioxidant and Anti-inflammatory Applications

Further research into the pharmacological applications of thiazole derivatives has led to the development of novel benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents. Raut et al. (2020) synthesized benzofused thiazole derivatives and evaluated their in vitro antioxidant and anti-inflammatory activities. The study found that certain compounds exhibited distinct anti-inflammatory activity and potent antioxidant activity against various reactive species, making them interesting templates for the evaluation of new anti-inflammatory agents (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).

Voltage-Gated Sodium Channel Targeting for Metastatic Risk Reduction

Thiazole derivatives have also been explored for their potential in reducing metastatic risk by targeting voltage-gated sodium channels. Koltai (2015) reviewed the anti-metastatic and anti-invasion activity of repurposed drugs with voltage-gated sodium channel blocking properties, including various pharmaceuticals like phenytoin, carbamazepine, valproate, and others. These drugs have shown promising results in experimental and clinical settings for their anti-metastatic and anti-invasion activity, suggesting their potential as adjunct therapies for solid tumors (Koltai, 2015).

Future Directions

Thiazoles and their derivatives have been the subject of extensive research due to their wide range of biological activities . Future research could focus on further exploring the biological activities of Sodium 4-phenyl-1,3-thiazole-2-carboxylate and its derivatives, as well as developing new synthesis methods and investigating their potential applications in various fields.

properties

IUPAC Name

sodium;4-phenyl-1,3-thiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S.Na/c12-10(13)9-11-8(6-14-9)7-4-2-1-3-5-7;/h1-6H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZHDQMNTCHCHE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6NNaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1246551-70-1
Record name sodium 4-phenyl-1,3-thiazole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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